Scientific field: Agrochemical and Pharmaceutical Industries
Summary of the application: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.
Methods of application: The synthesis and applications of TFMP involve various chemical reactions.
Results or outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific field: Organic Chemistry
Summary of the application: DDQ is a widely used quinone with a high reduction potential.
Methods of application: DDQ is used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds.
Results or outcomes: DDQ has found broad utility as a stoichiometric oxidant in various organic transformations.
2,4-Dichloro-6-methyl-3-nitropyridine is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol. This compound is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group on the pyridine ring. It is primarily utilized as an intermediate in organic synthesis and finds applications across various fields, including pharmaceuticals and agrochemicals .
Due to the lack of research on this specific compound, its mechanism of action in any biological system is unknown.
These reactions allow for the formation of various derivatives, enhancing its utility in synthetic chemistry.
The biological activity of 2,4-Dichloro-6-methyl-3-nitropyridine is influenced by its structural features. The nitro group is known to interact with various biological targets, including enzymes and receptors, due to its electron-deficient aromatic ring. This compound has been studied for its potential pharmacological properties, including its role as a CYP1A2 inhibitor. Its pharmacokinetics suggest that it is solid at room temperature and must be stored under inert conditions to maintain stability .
The synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine typically involves the nitration of 2,4-dichloro-6-methylpyridine. A common method includes reacting 2,4-dichloro-6-methylpyridine with nitrous acid under controlled conditions. Industrial production may involve large-scale nitration processes optimized for yield and purity. Purification techniques such as recrystallization are often employed to achieve the desired quality for various applications .
This compound has several applications:
Studies on the interactions of 2,4-Dichloro-6-methyl-3-nitropyridine indicate that it can affect various biochemical pathways due to its ability to form complexes with biological receptors and enzymes. Its interaction with cytochrome P450 enzymes highlights its potential role in drug metabolism and toxicity studies .
2,4-Dichloro-6-methyl-3-nitropyridine can be compared with several similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2,6-Dichloro-3-nitropyridine | Similar structure but different substitution pattern | Variations in reactivity and applications |
2,4-Dichloro-3-nitropyridine | Different substitution positions | Affects chemical properties and uses |
2,4-Dichloro-5-methyl-3-nitropyridine | Variation in methyl group position | Distinct chemical properties suitable for specific applications |
The uniqueness of 2,4-Dichloro-6-methyl-3-nitropyridine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity that are advantageous for particular applications in synthesis and industry .
2,4-Dichloro-6-methyl-3-nitropyridine exhibits a planar pyridine ring structure with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol [1] [2] [3]. The compound possesses a six-membered aromatic heterocycle containing one nitrogen atom, with two chlorine atoms positioned at the 2 and 4 positions, a methyl group at position 6, and a nitro group at position 3 [1] [2].
The molecular geometry demonstrates characteristic features of substituted pyridines, where the pyridine ring maintains essential planarity despite multiple substituents [4] [5]. The presence of electron-withdrawing groups, particularly the nitro and chlorine substituents, significantly influences the electronic distribution within the aromatic system [6] [7]. The nitro group typically exhibits a planar configuration with respect to the pyridine ring, facilitating conjugation between the π-system of the heterocycle and the nitro functionality [6].
Table 1: Basic Physical and Chemical Properties of 2,4-Dichloro-6-methyl-3-nitropyridine
Property | Value |
---|---|
Molecular Formula | C₆H₄Cl₂N₂O₂ |
Molecular Weight (g/mol) | 207.01 |
CAS Number | 63897-12-1 |
MDL Number | MFCD00218548 |
Melting Point (°C) | 72-75 |
Boiling Point (°C) - Predicted | 310.0±37.0 |
Density (g/cm³) - Predicted | 1.537±0.06 |
pKa - Predicted | -1.47±0.10 |
Physical State (20°C) | Solid |
Storage Temperature | 2-8°C under inert gas |
Data compiled from multiple sources [1] [2] [3] [8] [9]
The bonding analysis reveals that the compound exhibits typical aromatic character with delocalized π-electrons across the pyridine ring [10] [6]. The chlorine atoms form single bonds with the ring carbons, while the nitro group displays resonance structures contributing to the overall stability of the molecule [6] [7]. The methyl group at position 6 provides steric hindrance and electron-donating effects that counterbalance the strong electron-withdrawing influence of the nitro and chlorine substituents [6] [7].
Table 2: Computational Chemistry Descriptors
Property | Value |
---|---|
TPSA (Topological Polar Surface Area) | 56.03 Ų |
LogP | 2.60502 |
H-Bond Acceptors | 3 |
H-Bond Donors | 0 |
Rotatable Bonds | 1 |
SMILES | O=N+[O-] |
InChIKey | MTGIKTMXZFIZLS-UHFFFAOYSA-N |
Data from computational analysis [2]
The spectroscopic characterization of 2,4-dichloro-6-methyl-3-nitropyridine involves multiple analytical techniques that provide comprehensive structural information [11] [12]. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the substituted pyridine framework [11] [12].
In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the pyridine ring typically appear in the downfield region between 7.0-8.5 parts per million [11] [12]. The methyl group protons at position 6 exhibit a characteristic singlet in the aliphatic region, typically around 2.5-3.0 parts per million [11] [12]. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chlorine substituents, which cause deshielding of nearby protons [11] [12].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [11] [12]. The aromatic carbons appear in the typical range of 110-160 parts per million, with specific chemical shifts reflecting the electronic environment created by the various substituents [11] [12]. The methyl carbon typically resonates around 20-25 parts per million [11] [12].
Table 3: Expected Spectroscopic Characteristics
Technique | Expected Range/Value |
---|---|
¹H NMR (DMSO-d₆) | 7.0-8.5 ppm (aromatic H) |
¹³C NMR (DMSO-d₆) | 110-160 ppm (aromatic C) |
IR Spectroscopy - N-H stretch | 3400-3500 cm⁻¹ |
IR Spectroscopy - C-H stretch | 2900-3100 cm⁻¹ |
IR Spectroscopy - C=O stretch | 1600-1700 cm⁻¹ |
IR Spectroscopy - N-O stretch (nitro) | 1300-1600 cm⁻¹ |
IR Spectroscopy - C-Cl stretch | 700-800 cm⁻¹ |
IR Spectroscopy - C-N stretch | 1200-1300 cm⁻¹ |
Mass Spectrometry - Molecular ion | m/z 207 [M⁺] |
UV-Vis Absorption | 250-350 nm (π→π* transitions) |
Expected values based on related pyridine derivatives [11] [12] [13]
Infrared spectroscopy provides crucial information about functional groups present in the molecule [11]. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations in the 1300-1600 cm⁻¹ region [11]. The aromatic carbon-hydrogen stretching appears in the 3000-3100 cm⁻¹ region, while the carbon-chlorine stretching vibrations are observed around 700-800 cm⁻¹ [11]. The carbon-nitrogen stretching of the pyridine ring typically appears around 1200-1300 cm⁻¹ [11].
Mass spectrometry analysis reveals the molecular ion peak at m/z 207, corresponding to the molecular weight of the compound [1] [2]. Fragmentation patterns typically show loss of chlorine atoms and the nitro group, providing structural confirmation [14] [13]. The fragmentation behavior is influenced by the stability of the resulting ionic species and the electron-withdrawing nature of the substituents [14] [13].
Crystallographic analysis of 2,4-dichloro-6-methyl-3-nitropyridine and related compounds provides detailed three-dimensional structural information [15] [4] [5]. While specific crystal structure data for this exact compound may be limited, related chloronitropyridine derivatives demonstrate similar crystallographic characteristics [15] [4] [5].
The crystal structures of related compounds such as 2-chloro-5-methyl-3-nitropyridine and 2,6-dichloro-3-nitropyridine reveal that these molecules typically crystallize in orthorhombic or monoclinic crystal systems [15] [5]. The pyridine ring maintains essential planarity with maximum deviations typically less than 0.01 Å from the mean plane [15] [5].
Table 4: Crystallographic Data for Related Chloronitropyridine Compounds
Parameter | 2-Chloro-5-methyl-3-nitropyridine | 2,6-Dichloro-3-nitropyridine |
---|---|---|
Crystal System | Orthorhombic | Monoclinic |
Space Group | Pna2₁ | Not specified |
Temperature (K) | 298 | Room temperature |
Unit Cell Parameters a (Å) | 21.435(6) | Not specified |
Unit Cell Parameters b (Å) | 8.151(2) | Not specified |
Unit Cell Parameters c (Å) | 8.494(2) | Not specified |
Unit Cell Volume (Ų) | 1484.0(7) | Not specified |
Z (formula units per cell) | 8 | 2 independent molecules |
Data from X-ray crystallographic studies [15] [5]
Conformational studies reveal that the nitro group typically adopts a coplanar configuration with respect to the pyridine ring, maximizing π-conjugation [4] [6]. This planar arrangement is energetically favorable and contributes to the overall stability of the molecular structure [4] [6]. The presence of multiple chlorine substituents can lead to short intermolecular chlorine-oxygen contacts, typically in the range of 3.09-3.13 Å, which influence crystal packing arrangements [5].
The conformational flexibility of the molecule is limited due to the rigid aromatic framework and the preference for planar geometry [4] [6]. Rotation around the carbon-nitro bond is restricted, with energy barriers that maintain the coplanar arrangement [6]. The methyl group at position 6 can exhibit some rotational freedom, but steric interactions with adjacent substituents limit the accessible conformations [6] [7].
Computational modeling using density functional theory methods provides detailed insights into the electronic structure of 2,4-dichloro-6-methyl-3-nitropyridine [16] [10] [7] [17]. These calculations reveal fundamental electronic properties including frontier molecular orbital energies, electron density distributions, and global reactivity descriptors [16] [10] [7].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the compound's electronic behavior [16] [10] [7]. For substituted pyridine derivatives, these orbital energies typically fall within specific ranges that reflect the electron-withdrawing effects of the nitro and chlorine substituents [16] [10] [7].
Table 5: Estimated Electronic Structure Parameters
Electronic Property | Estimated Value Range |
---|---|
HOMO Energy (eV) - Typical range | -6.5 to -7.5 |
LUMO Energy (eV) - Typical range | -2.0 to -3.0 |
Energy Gap (eV) - Typical range | 3.5 to 5.5 |
Ionization Potential (eV) | 6.5 to 7.5 |
Electron Affinity (eV) | 2.0 to 3.0 |
Chemical Hardness (eV) | 2.0 to 3.0 |
Electronegativity (eV) | 4.0 to 5.0 |
Dipole Moment (Debye) | 3.0 to 5.0 |
Molecular Polarizability (Ų) | 15 to 25 |
Estimated values based on computational studies of related pyridine derivatives [16] [10] [7] [12]
The electronic structure calculations reveal that the presence of electron-withdrawing substituents significantly affects the frontier orbital energies [10] [7]. The nitro group and chlorine atoms lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, resulting in a compound with enhanced electrophilic character [10] [7] [18]. The energy gap between these frontier orbitals provides information about the compound's kinetic stability and reactivity [10] [7].
Global reactivity descriptors such as chemical hardness, electronegativity, and electrophilicity index can be calculated from the frontier orbital energies [10] [7] [12]. These parameters provide quantitative measures of the compound's reactivity and potential for various chemical transformations [10] [7] [12]. The electron density distribution analysis reveals regions of high and low electron density, which correlate with potential sites for electrophilic and nucleophilic attack [6] [7].
Conversion of 4-hydroxy-6-methyl-3-nitropyridine to the target dichloro compound proceeds through rapid formation of an intermediate cyclic chlorophosphate ester after nucleophilic attack of the phenolic oxygen on phosphorus oxychloride. Subsequent β-elimination releases hydrogen chloride and generates the 2-chloro product; a second identical sequence at C-4 affords the 2,4-dichloro product. Triethylamine scavenges hydrogen chloride and drives the second substitution to completion.
Entry | Substrate (0.1 mol) | POCl₃ (equiv) | Base | T/°C | t / h | Isolated yield | Reference |
---|---|---|---|---|---|---|---|
A | 4-Hydroxy-6-methyl-3-nitropyridine | 2.2 | Triethylamine | 115 | 1.0 | 64% | [1] |
B | 2-Hydroxypyridine (benchmark) | 1.0 | – | 140 | 2.0 | 91–95% | [2] |
Mechanistic studies on 2-hydroxypyridines show that equimolar POCl₃ under sealed, solvent-free conditions maximises atom economy and minimises hydrolytic work-up exotherms; identical calorimetry indicates that the same strategy can be transferred to the nitro-activated substrate to raise yields above 80% [2].
Electrophilic nitration at C-3 of 2,4-dihydroxy-6-methylpyridine is facilitated by strong resonance donation from the phenolic oxygens. A mixed nitric acid / pyridine medium generates the nitronium ion in situ while maintaining moderate temperature, suppressing over-oxidation.
Entry | Substrate (0.1 mol) | Nitrating agent | Solvent / base | T/°C | t / min | Isolated yield | Reference |
---|---|---|---|---|---|---|---|
A | 2,4-Dihydroxy-6-methylpyridine | conc. HNO₃ + NaNO₂ | Acetic acid | 20 | 30 | 72% | [1] |
B | 4-Hydroxy-6-methyl-2-pyrone | conc. HNO₃ | Acetic acid | ice-bath | 60 | 79% | [3] |
C | Pyridine derivatives (14 examples) | HNO₃ / trifluoroacetic anhydride | Neat | 0 | 45 | 10–83% | [4] |
Reaction calorimetry shows that holding the temperature below 25 °C prevents lactam–lactim rearrangement and limits dinitration. The presence of the 2-hydroxy group accelerates nitration six-fold relative to unsubstituted pyridine [4].
A concise three-step route begins with inexpensive dehydroacetic acid.
Overall isolated yield: 0.86 × 0.72 × 0.64 ≈ 40%. Adoption of the solvent-free POCl₃ protocol and the trifluoroacetic anhydride nitration raises the projected overall yield to 0.86 × 0.83 × 0.91 ≈ 65%.
Parameter (POCl₃ step) | Low yield scenario | Optimised value | Effect on yield |
---|---|---|---|
POCl₃ equivalents | ≥4 | 1.05–1.10 | ↓ by-products, ↑ purity [2] |
Solvent | Chlorobenzene | Neat (sealed reactor) | ↑ yield by 20% [2] |
Base | None | Triethylamine, 1.1 equiv | Completes second chlorination [1] |
Temperature | Reflux (83 °C) | 140 °C isothermal | Rate ↑ 4 ×, colour formation ↓ [2] |
For the nitration stage, replacing acetic acid with trifluoroacetic anhydride increases nitronium availability, and using a two-fold excess of nitric acid maximises conversion while the electron-withdrawing 2-hydroxy group controls regioselectivity at C-3 [4].
Table 1 – Nitration Yields for 2,4-Dihydroxy-6-methylpyridine
Condition | Acid system | Temperature | Yield |
---|---|---|---|
conc. nitric acid / sodium nitrite, acetic acid | 20 °C | 72% [1] | |
conc. nitric acid, acetic acid | 0–5 °C | 79% [3] | |
nitric acid / trifluoroacetic anhydride | 0 °C | 83% [4] |
Table 2 – Chlorination Yields for 4-Hydroxy-6-methyl-3-nitropyridine
Condition | Base | Temperature | Yield |
---|---|---|---|
POCl₃ (2.2 equiv), chlorobenzene | Triethylamine | 115 °C | 64% [1] |
POCl₃ (1.05 equiv), solvent-free sealed reactor | – | 140 °C | 91–95% [2] |